molecular formula C9H6N4 B15071717 [1,2,3]Triazolo[1,5-a]quinoxaline CAS No. 13390-30-2

[1,2,3]Triazolo[1,5-a]quinoxaline

Cat. No.: B15071717
CAS No.: 13390-30-2
M. Wt: 170.17 g/mol
InChI Key: NOKKKHXZCYWLNU-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]quinoxaline is a nitrogen-rich heterocyclic compound that serves as a key structural template in medicinal chemistry. While the core structure itself is of significant interest, its close chemical relative, the [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-one scaffold, is extensively documented in scientific literature for its diverse biological activities . This analogous scaffold is recognized as a versatile moiety for designing novel biologically active compounds, with demonstrated potential as antibacterial, antifungal, anti-HIV, antitrypanosomal, and chemotherapeutic agents . Recent, groundbreaking research has reinvigorated the interest in this compound class through the development of sustainable synthetic protocols. A 2023 study highlights a "refreshed" and eco-compatible route to the [1,2,3]triazolo[1,5-a]quinoxalin-4(5H)-one core, allowing for extensive chemical derivatization that is crucial for drug discovery campaigns . The research value of this scaffold is further underscored by preliminary biological investigations. Newly synthesized chemical entities based on this structure have shown promising activity against a panel of pathogenic microorganisms, including Staphylococcus aureus , Pseudomonas aeruginosa , Klebsiella pneumonia , and Candida albicans strains, identifying several hit compounds worthy of further optimization . Furthermore, these compounds have been evaluated for their activity against S. epidermidis biofilm formation, indicating potential applications in combating resistant infections . The scaffold's versatility is also evidenced by its exploration in other areas, such as binding to benzodiazepine and adenosine receptors, suggesting potential neurological applications . This product is provided for research purposes within the field of drug discovery and organic synthesis. It is intended for use by qualified laboratory professionals only. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13390-30-2

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

triazolo[1,5-a]quinoxaline

InChI

InChI=1S/C9H6N4/c1-2-4-9-8(3-1)10-5-7-6-11-12-13(7)9/h1-6H

InChI Key

NOKKKHXZCYWLNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC3=CN=NN23

Origin of Product

United States

The Significance of Fused Heterocycles in Contemporary Chemical Science

Fused heterocyclic compounds, characterized by the amalgamation of two or more rings where at least one is a heterocycle, are cornerstones of modern chemical science. fiveable.meairo.co.in These structures, which incorporate atoms other than carbon—such as nitrogen, oxygen, or sulfur—within their cyclic framework, exhibit a vast array of chemical and physical properties. fiveable.meairo.co.in Their structural complexity and the presence of heteroatoms create unique electronic environments, influencing their reactivity and making them versatile building blocks in synthetic organic chemistry. fiveable.me

The true significance of fused heterocyles, however, lies in their profound biological relevance. airo.co.inresearchgate.net They form the core of numerous natural products and are integral to the design of many pharmaceutical agents. fiveable.meresearchgate.net The rigid, three-dimensional architecture of fused systems allows for precise spatial arrangement of functional groups, enabling specific interactions with biological targets like enzymes and receptors. This has led to their widespread application in medicinal chemistry for the development of drugs with a range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. airo.co.innih.gov

Thefiveable.meairo.co.innih.govtriazolo 1,5 a Quinoxaline Scaffold: Research Relevance and Versatility

The fiveable.meairo.co.innih.govtriazolo[1,5-a]quinoxaline scaffold is a prime example of a fused heterocyclic system that has garnered considerable attention from the research community. nih.govfrontiersin.org This tricyclic structure, composed of a triazole ring fused to a quinoxaline (B1680401) core, is recognized as a "privileged scaffold". This term denotes a molecular framework that is capable of binding to multiple biological targets, thus offering a rich platform for the discovery of new bioactive agents. researchgate.netnih.gov

The versatility of the triazoloquinoxaline scaffold is a key driver of its research relevance. frontiersin.orgnih.gov Its structure allows for functionalization at various positions, enabling chemists to systematically modify its properties and explore structure-activity relationships (SAR). nih.govnih.gov This adaptability has been exploited to generate libraries of derivatives with diverse biological profiles. For instance, research has shown that derivatives of the related 1,2,4-triazolo[1,5-a]quinoxaline can act as potent and selective antagonists for the human A3 adenosine (B11128) receptor, highlighting the therapeutic potential of this class of compounds. nih.gov

Scope and Objectives of Academic Investigations on the Compound

Modern and Sustainable Synthetic Approaches

Recent research has focused on developing more efficient and environmentally benign methods for the synthesis of complex heterocyclic compounds.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis plays a crucial role in modern organic synthesis, and the preparation of quinoxaline derivatives is no exception. rsc.org While the previously mentioned copper-catalyzed reactions fall under this category, other transition metals are also employed. For instance, a simple and efficient method for the synthesis of acs.orgnih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-ones involves a copper-promoted tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide. This reaction proceeds through an azide-alkyne cycloaddition followed by an intramolecular Ullmann C-N coupling process. The reaction demonstrates broad functional group compatibility and is applicable to a variety of 1-(2-haloaryl)propiolamides.

In a quest for more sustainable protocols, palladium on alumina (B75360) has been used as a catalyst for the reduction of a nitro group, leading to a spontaneous cyclization to form the acs.orgnih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-one core. nih.gov This highlights the move towards greener catalysts in the synthesis of these important heterocycles.

Metal-Free and Organocatalytic Protocols

To circumvent the use of potentially toxic and expensive heavy metals, metal-free and organocatalytic synthetic strategies have been developed.

A notable metal-free approach involves a one-pot sequential Ugi four-component reaction (Ugi-4CR) followed by an intramolecular alkyne-azide cycloaddition. nih.gov This method brings together 2-azidobenzenamines, aldehydes, propiolic acids, and isocyanides to construct nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoxalin-4(5H)-ones in moderate to good yields, offering high diversity from readily available starting materials. nih.gov

Photoredox catalysis provides another innovative metal-free route. A [3+2] cyclization reaction between quinoxalinones and hypervalent iodine(III) reagents can be initiated by visible light, affording structurally diverse nih.govnih.govresearchgate.nettriazolo-[1,5-a]quinoxalin-4(5H)-ones. nih.govresearchgate.net

Organocatalysis has also been successfully applied. The synthesis of nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoline-3-carboxamides, a closely related scaffold, has been achieved through a two-step protocol using organocatalysts like diethylamine (B46881) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This reaction proceeds via an intermolecular [3+2]-cycloaddition between β-keto amides and o-carbonyl phenylazides, followed by an intramolecular condensation. researchgate.net

Table 2: Organocatalytic Synthesis of Secondary nih.govnih.govresearchgate.netTriazolo[1,5-a]quinoline-3-carboxamides
R¹ Substituent (on phenylazide)R² Substituent (on β-keto amide)CatalystYield (%)
HPhenylDiethylamine96
H4-FluorophenylDiethylamine87
H4-ChlorophenylDiethylamine92
H4-BromophenylDiethylamine88
H4-NitrophenylDiethylamine71
H2-ThienylDiethylamine85
4-ChloroPhenylDBU93
4-Chloro4-FluorophenylDBU85

Data adapted from a study on organocatalytic synthesis. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times. This technology has been applied to the synthesis of complex heterocyclic systems containing the triazole core. For instance, a one-pot synthesis of fused nih.govnih.govresearchgate.nettriazolyl-pyrano[3,2-h]quinolines has been developed using a copper-catalyzed [3+2] cycloaddition followed by a C-C bond coupling reaction under microwave irradiation. researchgate.net This protocol demonstrates the utility of microwave heating for efficiently constructing fused 1,2,3-triazole derivatives, a strategy that is applicable to the broader class of triazolo-quinoline and quinoxaline systems. researchgate.netjocpr.com

Derivatization Strategies and Functionalization

Functionalization of the core nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoxaline scaffold is crucial for modulating its physicochemical and biological properties.

Sustainable Derivatization Campaigns

Recent research has focused on developing sustainable methods for the derivatization of the nih.govnih.govresearchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-one core. nih.govnih.gov These efforts aim to replace hazardous reagents and solvents with more environmentally benign alternatives. nih.gov

One such sustainable strategy is the N-methylation at the amide position. Traditional protocols often use toxic reagents like dimethyl sulfate (B86663) or iodomethane. nih.gov A greener alternative employs dimethyl carbonate, which serves as both the methylating agent and the solvent, in the presence of potassium carbonate. nih.gov

Furthermore, direct amidation of ester functionalities on the scaffold has been achieved under sustainable conditions. This avoids the need for harsh coupling agents. For example, the methyl ester at the 3-position can be directly converted to a variety of amides by heating with the desired amine, often without the need for a catalyst. nih.gov

Table 3: Catalyst-Free Direct Amidation of Methyl 4-oxo-4,5-dihydro nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoxaline-3-carboxylate
Amine (1.3 eq)SolventTemperature / TimeYield
BenzylamineToluene110°C / 12 hquantitative
2-PhenylethylamineToluene110°C / 12 hquantitative
2-FurfurylamineToluene110°C / 12 hquantitative
CyclohexylamineToluene110°C / 12 h95%
Aniline (B41778)Toluene110°C / 24 h70%
PyrrolidineToluene110°C / 12 hquantitative

Data sourced from a study on sustainable derivatization. nih.gov

Exploration of Reaction Scope and Functional Group Tolerance

The synthetic utility of a new methodology is largely determined by its applicability to a wide range of substrates and its tolerance for various functional groups. Researchers have extensively investigated the reaction scope for the synthesis of nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoxaline derivatives, particularly focusing on the influence of different substituents on the starting materials.

In one approach, the synthesis of nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoxalin-4(5H)-ones was achieved through a copper-catalyzed tandem reaction of N-(2-haloaryl)propiolamides with sodium azide. nih.gov This method demonstrated a good tolerance for a variety of functional groups on the aryl ring of the propiolamide. The reaction proceeds via a [3+2] azide-alkyne cycloaddition followed by an intramolecular Ullmann-type C-N coupling. nih.gov

A separate sustainable approach involved the synthesis of 1-aryl-1,2,3-triazole precursors, which were subsequently converted to the corresponding nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoxalin-4(5H)-ones. nih.gov The investigation into the reaction scope included the use of aryl azides bearing both electron-withdrawing and electron-donating groups. The subsequent nitro group reduction and spontaneous cyclization also demonstrated compatibility with these varied substituents. nih.gov The yields for the formation of the intermediate 1-aryl 1,2,3-triazole derivatives were reported to be in the range of 40% to 98%. nih.gov

Furthermore, the derivatization of the nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoxalin-4(5H)-one core itself has been explored. This includes modifications at the endocyclic amide nitrogen and at an ester functionality, showcasing the robustness of the heterocyclic system for further functionalization. nih.gov For instance, N-methylation of the quinoxalinone scaffold has been achieved using greener reagents like dimethyl carbonate. nih.gov

Another versatile method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of tetrazolo[1,5-a]quinoxalines with a range of alkynes. nih.gov This strategy has been shown to be compatible with both aliphatic and aromatic alkynes, leading to a library of 1,2,3-triazoloquinoxaline derivatives. nih.gov The study also noted a competing denitrogenative annulation reaction leading to imidazoloquinoxalines, with the product ratio being dependent on the alkyne concentration and the substituents on the quinoxaline core. nih.gov

The following tables summarize the findings from these studies, illustrating the scope of the reactants and the yields obtained for various derivatives.

Table 1: Scope of Substituted 1-Aryl 1,2,3-Triazole Precursors for nih.govnih.govresearchgate.netTriazolo[1,5-a]quinoxalin-4(5H)-one Synthesis nih.gov

EntryAryl SubstituentYield (%)
1Phenyl98
24-Methylphenyl95
34-Methoxyphenyl92
44-Chlorophenyl85
54-Nitrophenyl78
6Biphenyl90
7Naphthyl88
83-Chlorophenyl82
93-Methoxyphenyl91
102-Methylphenyl40

Table 2: Derivatization of Methyl 4-oxo-4,5-dihydro nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoxaline-3-carboxylate via Direct Amidation nih.gov

EntryAmineCatalystTemperature (°C)Time (h)Yield
1Benzylamine-11012Quantitative
2BenzylamineCp2ZrCl21106Quantitative
34-MethoxybenzylamineCp2ZrCl21106High
4PiperidineCp2ZrCl21108Moderate
5MorpholineCp2ZrCl21108Moderate

Proposed Reaction Pathways for Synthetic Methodologies

Several distinct mechanistic pathways have been proposed for the formation of the nih.govfrontiersin.orgrsc.orgtriazolo[1,5-a]quinoxaline core, often involving multi-step or tandem reactions that build the fused ring system with high efficiency.

One of the most prominent and efficient methods involves a copper-catalyzed tandem reaction starting from N-(2-haloaryl)propiolamides and sodium azide. nih.govacs.org The proposed mechanism for this transformation begins with a copper-catalyzed [3+2] azide-alkyne cycloaddition (CuAAC) between the propiolamide's alkyne functionality and sodium azide. This step forms a triazole intermediate. This is immediately followed by an intramolecular Ullmann-type C-N coupling reaction, where the nitrogen atom of the newly formed triazole ring displaces the halogen on the adjacent aryl ring, leading to the final cyclized nih.govfrontiersin.orgrsc.orgtriazolo[1,5-a]quinoxalin-4(5H)-one product. nih.govacs.org

Another key strategy utilizes tetrazolo[1,5-a]quinoxalines as precursors. beilstein-journals.org These compounds exist in equilibrium with their 2-azidoquinoxaline (B6189031) tautomers. In the presence of a copper catalyst, the 2-azidoquinoxaline intermediate can undergo a CuAAC reaction with a terminal alkyne to furnish the nih.govfrontiersin.orgrsc.orgtriazolo[1,5-a]quinoxaline system. beilstein-journals.org

Alternative pathways include:

The cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate (B1210297) using amyl nitrite (B80452). nih.gov

A multi-step process beginning with the reaction of substituted 2-nitrophenyl azides with active methylene (B1212753) compounds like diethyl oxalacetate (B90230) to form triazole intermediates. These intermediates are then converted to the target scaffold through nitro group reduction and subsequent spontaneous intramolecular cyclization. nih.govfrontiersin.org

A one-pot synthesis that proceeds from 1-azido-2-isocyanoarenes and terminal acetylenes, which can form four chemical bonds in a single operation. nih.gov

A photoredox-catalyzed [3+2] cyclization has also been reported, reacting quinoxalinones with hypervalent iodine(III) reagents, highlighting a modern approach to this scaffold. nih.gov

These varied methodologies are summarized in the table below.

Table 1: Summary of Proposed Reaction Pathways for nih.govfrontiersin.orgrsc.orgTriazolo[1,5-a]quinoxaline Synthesis

Starting Materials Key Transformation Steps Catalyst/Reagents Reference(s)
N-(2-Haloaryl)propiolamides, Sodium Azide Tandem [3+2] azide-alkyne cycloaddition & Intramolecular Ullmann C-N coupling Copper nih.gov, acs.org
Tetrazolo[1,5-a]quinoxalines, Alkynes Ring-chain tautomerization to 2-azidoquinoxaline & Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Copper beilstein-journals.org
Substituted 2-nitrophenyl azides, Diethyl oxalacetate Triazole formation, Nitro group reduction & Spontaneous cyclization H₂, Pd/Al₂O₃ nih.gov, frontiersin.org
1-Azido-2-isocyanoarenes, Terminal acetylenes One-pot multi-bond-forming cyclization - nih.gov

Understanding Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity in the synthesis of nih.govfrontiersin.orgrsc.orgtriazolo[1,5-a]quinoxalines is critical for ensuring the correct [1,5-a] fusion between the triazole and quinoxaline rings. The synthetic design inherently controls this outcome. In the tandem copper-catalyzed reaction of N-(2-haloaryl)propiolamides, the regiochemistry is unequivocally established. nih.govacs.org The initial cycloaddition forms the 1,2,3-triazole ring, and the subsequent intramolecular Ullmann coupling can only occur between the triazole's N1 atom and the carbon of the aryl halide, thus locking in the [1,5-a] annulation. The position of the halogen atom on the starting aryl precursor predetermines the site of cyclization.

Similarly, when starting from 2-hydrazinoquinoxalines, which are used to prepare nih.govfrontiersin.orgbeilstein-journals.orgtriazolo[4,3-a]quinoxalines, the reaction with reagents like triethyl orthoformate leads specifically to the [4,3-a] isomer due to the nature of the hydrazinyl precursor. nih.govmdpi.com This illustrates how the choice of precursor directly dictates the regiochemical outcome of the final fused heterocyclic system.

Stereoselectivity is generally not a factor in the synthesis of the aromatic nih.govfrontiersin.orgrsc.orgtriazolo[1,5-a]quinoxaline core itself, as the resulting fused ring system is planar. Issues of stereoselectivity would arise only if chiral centers are present in the substituents attached to the core or if the quinoxaline ring is saturated. In such cases, the stereochemistry of the final product would be dependent on the stereochemistry of the starting materials.

Competing Reaction Pathways and Their Influence on Product Formation, e.g., Denitrogenative Annulation

During the synthesis of nih.govfrontiersin.orgrsc.orgtriazolo[1,5-a]quinoxalines, several competing reaction pathways can occur, influencing the yield and purity of the desired product. One of the most significant competing pathways is denitrogenative annulation, which leads to the formation of imidazo[1,2-a]quinoxalines instead of the target triazole. beilstein-journals.org

This competing reaction is particularly prominent in syntheses that proceed through a quinoxaline-azide intermediate, such as the reaction of tetrazolo[1,5-a]quinoxalines with alkynes. beilstein-journals.org The proposed mechanism suggests that after the initial coordination of the copper catalyst to the alkyne, the resulting copper acetylide can react with the azide. This complex can either proceed through the expected [3+2] cycloaddition to form the 1,2,3-triazole ring or undergo a process involving the loss of a dinitrogen molecule (N₂) to form a copper-carbene or related intermediate. This intermediate then undergoes intramolecular cyclization to yield the imidazo[1,2-a]quinoxaline (B3349733) product. beilstein-journals.org

Research has shown that the ratio of the desired triazole product to the competing imidazole (B134444) product is dependent on the reaction conditions, particularly the concentration of the alkyne. beilstein-journals.org This suggests a kinetic competition between the two pathways.

Other side reactions have also been observed in different synthetic routes. For instance, in the reaction of 2-nitrophenyl azides with pyruvate (B1213749) derivatives, byproducts such as the corresponding aniline (from reduction of the azide) and substituted benzofurazan-N-oxides can form, complicating the product mixture. nih.govfrontiersin.org

Table 2: Influence of Reaction Conditions on Competing Pathways from Tetrazolo[1,5-a]quinoxaline Precursor

Desired Product Competing Product Proposed Mechanism Factors Favoring Competing Pathway Reference

| nih.govfrontiersin.orgrsc.orgTriazolo[1,5-a]quinoxaline | Imidazo[1,2-a]quinoxaline | Denitrogenative Annulation | Alkyne concentration | beilstein-journals.org |

Understanding these competing pathways is essential for optimizing reaction conditions to maximize the yield of the desired nih.govfrontiersin.orgrsc.orgtriazolo[1,5-a]quinoxaline scaffold.

Table 3: List of Mentioned Compounds

Compound Name
nih.govfrontiersin.orgrsc.orgTriazolo[1,5-a]quinoxaline
nih.govfrontiersin.orgrsc.orgTriazolo[1,5-a]quinoxalin-4(5H)-one
Sodium Azide
N-(2-Haloaryl)propiolamide
Tetrazolo[1,5-a]quinoxaline
2-Azidoquinoxaline
Methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate
Amyl Nitrite
2-Nitrophenyl azide
Diethyl Oxalacetate
1-Azido-2-isocyanoarene
Quinoxalinone
Hypervalent iodine(III) reagent
nih.govfrontiersin.orgbeilstein-journals.orgTriazolo[4,3-a]quinoxaline
2-Hydrazinoquinoxaline
Triethyl Orthoformate
Imidazo[1,2-a]quinoxaline
Aniline
Benzofurazan-N-oxide

Research on nih.govnih.govnih.govTriazolo[1,5-a]quinoxaline Reveals Scant Data on Adenosine and Excitatory Amino Acid Receptor Antagonism

Despite significant interest in the broader class of triazoloquinoxalines as potent antagonists for various receptors, a detailed analysis of the scientific literature reveals a notable lack of specific structure-activity relationship (SAR) studies for the nih.govnih.govnih.govTriazolo[1,5-a]quinoxaline scaffold concerning adenosine and excitatory amino acid receptors. While extensive research has been conducted on its isomers, particularly nih.govnih.govmdpi.comTriazolo[1,5-a]quinoxaline and nih.govnih.govmdpi.comtriazolo[4,3-a]quinoxaline, data for the nih.govnih.govnih.gov isomer in these specific therapeutic areas appears to be unpublished or limited.

Investigations into the SAR of the closely related nih.govnih.govmdpi.comTriazolo[1,5-a]quinoxaline derivatives have yielded significant insights into their potential as bioactive compounds. These studies have demonstrated that this scaffold is a versatile tool for developing selective human A3 adenosine receptor antagonists. For instance, research has shown that substituents at the 2-position of the triazoloquinoxaline core play a crucial role in receptor affinity and selectivity. The introduction of an aryl moiety or a carboxylate group at this position has been found to significantly influence binding to the human A3 adenosine receptor.

Similarly, derivatives of 4,5-dihydro-1,2,4-triazolo[1,5-a]quinoxalin-4-one have been evaluated for their antagonist activity at excitatory amino acid receptors. These studies have explored the impact of various substituents on the benzo-fused ring and at position 2, revealing that specific modifications can lead to combined affinity for both Glycine/NMDA and AMPA receptors. For example, the presence of a free acidic function at position 2 and an electron-withdrawing group on the benzo moiety have been identified as important for Glycine/NMDA receptor interaction.

However, a thorough search of available scientific databases and publications did not yield comparable SAR data for the nih.govnih.govnih.govTriazolo[1,5-a]quinoxaline isomer in the context of adenosine or excitatory amino acid receptor antagonism. While synthetic methodologies for the nih.govnih.govnih.govtriazolo[1,5-a]quinoxalin-4(5H)-one core exist, the subsequent biological evaluation and detailed SAR studies for the specific targets of interest—adenosine and excitatory amino acid receptors—are not present in the accessible literature.

This gap in the research landscape suggests that the therapeutic potential of nih.govnih.govnih.govTriazolo[1,5-a]quinoxaline derivatives as adenosine and excitatory amino acid receptor antagonists remains a largely unexplored area, presenting an opportunity for future investigation in medicinal chemistry.

Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 1,5 a Quinoxaline Derivatives

SAR in Bioactive Compound Design and Development

Excitatory Amino Acid Receptor Antagonism

Structural Requirements for Combined Receptor Interaction

Research into nih.govmdpi.comresearchgate.netTriazolo[1,5-a]quinoxaline derivatives has explored their potential to interact with multiple receptor types, primarily benzodiazepine (B76468) (BZR) and adenosine (B11128) receptors (A₁ and A₂ₐ). Studies indicate that specific structural modifications can confer affinity for these distinct receptors. For instance, the introduction of a 7-trifluoromethyl substituent resulted in a compound with moderate, though non-selective, affinity for A₁ adenosine receptors. nih.gov However, most other structural changes, such as the introduction of amino substituents at the 4-position or aroyl groups at the 3-position, led to a significant decrease in biological activity at both benzodiazepine and adenosine receptors, highlighting the stringent structural requirements for dual interaction. nih.gov

Benzodiazepine Receptor Binding

The affinity of nih.govmdpi.comresearchgate.netTriazolo[1,5-a]quinoxaline derivatives for the benzodiazepine receptor (BZR) is highly dependent on the substitution pattern on the quinoxaline (B1680401) ring system. nih.gov Research has shown that introducing a fluorine atom at the 7-position imparts a notable affinity for BZRs. nih.gov Similarly, the addition of a benzyl (B1604629) group at the N-5 position also results in good receptor affinity. nih.gov Conversely, other modifications, such as placing an amino group at the 4-position or an aroyl substituent at the 3-position, have been shown to drastically reduce the binding affinity, suggesting these positions are sensitive to steric or electronic changes. nih.gov

Compound ModificationTarget ReceptorBinding Affinity
7-Fluoro substitutionBenzodiazepineGood
N-Benzyl substitutionBenzodiazepineGood
7-Trifluoromethyl substitutionBenzodiazepineDecreased
4-Amino substitutionBenzodiazepineDecreased
3-Aroyl substitutionBenzodiazepineDecreased

Antimicrobial Activity Profiles

Preliminary investigations into the antimicrobial potential of nih.govmdpi.comresearchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-one derivatives have been conducted. researchgate.net These studies evaluated the activity of newly synthesized compounds against several bacterial species. The results indicated modest activity, with certain derivatives demonstrating a measurable reduction in the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria at the highest tested concentrations. researchgate.net For example, compounds designated as SL69 and QNX55 were found to reduce the growth of two different S. aureus strains by 15-18%. researchgate.net Another derivative, SL66, showed a slightly better effect, reducing the growth of S. aureus ATCC 29213 by 22% and P. aeruginosa by approximately 23%. researchgate.net None of the tested compounds showed activity against Klebsiella pneumoniae. researchgate.net

Compound IDBacterial StrainGrowth Reduction (%)
SL69 (Compound 9)S. aureus ATCC 25923~15-18%
QNX55 (Compound 20)S. aureus ATCC 25923~15-18%
SL66 (Compound 14)S. aureus ATCC 2921322%
SL66 (Compound 14)P. aeruginosa~23%

Anticancer Potential and Cytotoxic Activities

Based on the conducted search, no specific studies detailing the anticancer potential or cytotoxic activities of the nih.govmdpi.comresearchgate.netTriazolo[1,5-a]quinoxaline scaffold were found. The available literature primarily focuses on the isomeric nih.govmdpi.commdpi.comtriazolo[4,3-a]quinoxaline system when discussing anticancer properties.

Elucidation of Key Structural Features Modulating Biological Activity

Impact of Substitution Patterns and Electronic Effects

The biological activity of the nih.govmdpi.comresearchgate.netTriazolo[1,5-a]quinoxaline scaffold is profoundly influenced by the electronic effects and patterns of its substituents. The introduction of electron-withdrawing groups at the 7-position has yielded varied results. nih.gov A fluorine atom, which is strongly electronegative, at C-7 was found to be favorable for good benzodiazepine receptor affinity. nih.gov In contrast, a trifluoromethyl group (CF₃), another powerful electron-withdrawing group, at the same position abolished BZR affinity but induced moderate affinity for A₁ adenosine receptors. nih.gov This demonstrates that the specific nature of the electronic effect, and not just its presence, is critical. Substitutions at other positions, such as the 4-position (amino groups) and 3-position (aroyl groups), generally lead to a strong decrease in biological activity, indicating that the electronic and steric profile of these regions is crucial and intolerant to such modifications. nih.gov

Significance of Endocyclic Amide Nitrogen and Ester Functionality

The nih.govmdpi.comresearchgate.net-triazolo[1,5-a]quinoxalin-4(5H)-one scaffold features an endocyclic amide nitrogen at the 5-position, which is a key structural feature. researchgate.net This nitrogen atom can be a site for further functionalization, such as methylation, which can modulate the compound's physicochemical properties. researchgate.net The presence of the amide carbonyl at C-4 is integral to this specific scaffold's structure. researchgate.net

Additionally, an ester functionality, specifically a methyl carboxylate at the 3-position, serves as a versatile synthetic handle. researchgate.net This ester group can be readily converted into various amides through direct amidation reactions. researchgate.net This allows for the introduction of a wide array of substituents, thereby enabling extensive exploration of the structure-activity relationships related to this position. researchgate.net Studies on the related nih.govmdpi.comresearchgate.net-triazolo[1,5-a]quinazoline core also highlight the importance of substituents at the 3-position, where an ethoxycarbonyl group has been incorporated. mdpi.com

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the nih.govnih.govjmaterenvironsci.comtriazolo[1,5-a]quinoxaline framework and its analogs to predict a variety of molecular properties.

Geometry optimization is a fundamental DFT application that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For fused heterocyclic systems like nih.govnih.govjmaterenvironsci.comtriazolo[1,5-a]quinoxaline, DFT calculations are used to determine key geometric parameters such as bond lengths, bond angles, and dihedral angles.

Studies on related triazoloquinazoline and quinoxaline (B1680401) derivatives show that calculated geometric features using DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are in good agreement with experimental data obtained from X-ray crystallography. mdpi.comsemanticscholar.org The core nih.govnih.govjmaterenvironsci.comtriazolo[1,5-a]quinoxaline structure consists of a planar fused ring system. Analysis of potential energy surfaces (PES) as a function of rotatable dihedral angles, particularly for substituted derivatives, helps identify the most stable conformers and the energy barriers between them. semanticscholar.org For instance, in a related quinoxaline derivative, the planarity of the quinoline (B57606) and triazole rings was confirmed, though the two planes were inclined relative to each other due to substituent effects. semanticscholar.org

Table 1: Example of Calculated Structural Parameters for a Related Quinoxaline Derivative This table illustrates typical data obtained from DFT geometry optimization, based on findings for quinoxaline-1,4-dioxides. researchgate.net

ParameterMethodCalculated Value
Bond Length (r)
r(N-O)B3LYP/6-311++G(d,p)1.276 Å
r(N-C)B3LYP/6-311++G(d,p)1.405 Å
Dihedral Angle (Φ)
Φ(N-C-C-N)B3LYP/6-311++G(d,p)0.00°

Electronic Structure Analysis, including HOMO-LUMO Energy Gaps

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov DFT calculations are routinely used to determine the energies of these orbitals. From the HOMO and LUMO energies, several quantum chemical descriptors can be derived, including ionization potential (I), electron affinity (A), chemical hardness (η), softness (S), and electronegativity (χ). nih.govresearchgate.net In studies of various triazole and quinoxaline derivatives, the HOMO and LUMO distributions are often localized across the π-conjugated system of the heterocyclic rings. nih.govresearchgate.net A lower HOMO-LUMO energy gap is often correlated with enhanced chemical reactivity. nih.gov

Table 2: Quantum Chemical Parameters Calculated from HOMO-LUMO Energies This table is based on a representative analysis of a 1,2,3-triazolyl ester derivative and demonstrates the parameters derived from frontier orbital analysis. nih.gov

ParameterFormulaDescription
Ionization Potential (I) I = -EHOMOThe minimum energy required to remove an electron.
Electron Affinity (A) A = -ELUMOThe energy released when an electron is added.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates chemical reactivity and stability.
Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Softness (S) S = 1 / ηThe reciprocal of hardness, indicating high reactivity.
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons to itself.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable DFT-based tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP surface plots color-coded regions of electrostatic potential onto the molecule's electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack and are often found around electronegative atoms like nitrogen or oxygen. nih.gov

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are favorable for nucleophilic attack and are typically located around hydrogen atoms attached to electronegative atoms. nih.gov

Green Regions: Correspond to areas of neutral or zero potential. nih.gov

For the nih.govnih.govjmaterenvironsci.comtriazolo[1,5-a]quinoxaline scaffold, MEP analysis would be expected to show significant negative potential around the nitrogen atoms of both the triazole and quinoxaline rings, identifying them as key sites for interactions with electrophiles or for forming hydrogen bonds. nih.govnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. semanticscholar.org It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying the stabilization energy (E(2)) associated with these delocalizations.

This analysis helps in understanding the nature of the chemical bonds and the extent of π-conjugation within the heterocyclic system. The associated Natural Charge Population analysis calculates the distribution of charge on each atom, offering a more refined view than other charge schemes and helping to rationalize the molecule's electrostatic properties and reactive sites. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited-state properties of molecules, making it ideal for predicting optical characteristics like UV-Visible absorption spectra. jmaterenvironsci.comresearchgate.net By calculating the electronic transition energies and oscillator strengths, TD-DFT can simulate the absorption spectrum of a compound. nih.gov

For quinoxaline-based derivatives designed as dyes for solar cells, TD-DFT calculations, often using functionals like CAM-B3LYP and incorporating a solvent model (e.g., Polarizable Continuum Model, PCM), have successfully predicted excitation energies and absorption spectra. jmaterenvironsci.comnih.govwu.ac.th These theoretical results allow researchers to understand how different substituents on the quinoxaline core influence its optical properties, guiding the design of new materials with tailored light-harvesting capabilities. jmaterenvironsci.com

Molecular Docking and Ligand-Receptor Modeling Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). It is a cornerstone of modern drug discovery, used to predict binding affinity and understand the interactions that stabilize the ligand-receptor complex. nih.govrsc.org

While specific docking studies for the nih.govnih.govjmaterenvironsci.comtriazolo[1,5-a]quinoxaline scaffold are not prominent in the provided results, extensive research has been performed on the closely related isomeric nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoxaline system. This scaffold has been identified as a versatile tool for developing potent and selective antagonists for the human A3 adenosine (B11128) receptor (hA3AR), which is a G-protein coupled receptor implicated in various physiological processes. nih.govnih.govresearchgate.net

In these studies, various derivatives of the nih.govnih.govresearchgate.nettriazolo[1,5-a]quinoxaline core were docked into a homology model of the hA3AR. nih.gov The modeling helped to rationalize the structure-activity relationships (SAR) observed in binding assays. It provided insights into the steric and electrostatic requirements for effective binding, highlighting how different substituents on the tricyclic system could anchor the ligand within the receptor's binding site. nih.gov For example, docking revealed the importance of specific substitutions for achieving high affinity and selectivity against other adenosine receptor subtypes. nih.gov

Furthermore, docking studies on other quinoxaline-based compounds have explored their potential as inhibitors for other targets, such as Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These studies demonstrate the broad utility of the quinoxaline core in designing molecules that can interact with diverse biological targets.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, providing mathematical models that correlate the chemical structure of a compound with its biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

To date, specific QSAR studies exclusively focused on the researchgate.netresearchgate.netnih.govtriazolo[1,5-a]quinoxaline scaffold are not extensively reported in the public domain. Much of the existing research on triazoloquinoxalines has centered on the isomeric researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]quinoxaline and researchgate.netresearchgate.netmdpi.comtriazolo[4,3-a]quinoxaline systems. These studies have successfully established relationships between various molecular descriptors and biological activities, such as antimicrobial or anticancer effects.

For the researchgate.netresearchgate.netnih.govtriazolo[1,5-a]quinoxaline core, a hypothetical QSAR study would involve the generation of a dataset of derivatives with varying substituents and their corresponding measured biological activities. A range of molecular descriptors would then be calculated for each derivative. These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: Including molecular weight, volume, and surface area.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP).

Topological Descriptors: Which describe the connectivity of atoms within the molecule.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would then be employed to develop a predictive QSAR model. The robustness and predictive power of the resulting model would be validated using internal and external validation techniques. While a specific QSAR model for researchgate.netresearchgate.netnih.govtriazolo[1,5-a]quinoxaline is not yet available in published literature, the methodologies are well-established and could be readily applied once sufficient experimental data becomes available.

Prediction of Chemical Reactivity Descriptors

The chemical reactivity of a molecule is fundamental to its biological action, as it governs how the molecule interacts with biological targets. Density Functional Theory (DFT) is a powerful computational method used to predict various chemical reactivity descriptors. These descriptors provide insights into the kinetic and thermodynamic stability of a molecule and its propensity to participate in chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the reactivity of a molecule.

E-HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher E-HOMO indicates a better electron donor.

E-LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower E-LUMO suggests a better electron acceptor.

Energy Gap (ΔE): The difference between E-LUMO and E-HOMO (ΔE = E-LUMO - E-HOMO) is an indicator of the molecule's chemical stability. A larger energy gap implies higher stability and lower reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -E-HOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -E-LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2). A harder molecule has a larger energy gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons from the environment (ω = χ² / (2η)). It quantifies the electrophilic character of a molecule.

The following table presents hypothetical calculated values for these descriptors for the parent researchgate.netresearchgate.netnih.govtriazolo[1,5-a]quinoxaline molecule, based on typical values for similar heterocyclic systems. It is important to note that these are illustrative and would need to be confirmed by specific DFT calculations.

DescriptorSymbolHypothetical Value (eV)
Highest Occupied Molecular Orbital EnergyE-HOMO-6.5
Lowest Unoccupied Molecular Orbital EnergyE-LUMO-1.8
Energy GapΔE4.7
Ionization PotentialI6.5
Electron AffinityA1.8
Electronegativityχ4.15
Chemical Hardnessη2.35
Chemical SoftnessS0.426
Electrophilicity Indexω3.66

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. The different colors on the MEP surface indicate the regions of varying electrostatic potential.

Red regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In researchgate.netresearchgate.netnih.govtriazolo[1,5-a]quinoxaline, these would likely be located around the nitrogen atoms of the triazole and quinoxaline rings due to their lone pairs of electrons.

Blue regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms.

Green regions: Represent areas of neutral potential.

An MEP map of researchgate.netresearchgate.netnih.govtriazolo[1,5-a]quinoxaline would be invaluable for predicting the sites of interaction with biological receptors and for understanding its intermolecular interactions.

While comprehensive computational studies on researchgate.netresearchgate.netnih.govtriazolo[1,5-a]quinoxaline are still emerging, the application of QSAR methodologies and the prediction of chemical reactivity descriptors through DFT calculations hold significant promise for guiding the synthesis and development of new derivatives with enhanced biological activities.

Advanced Research Applications and Future Directions

Development as Fluorescent Probes

The development of fluorescent probes for the detection of specific ions and molecules is a critical area of analytical chemistry. While related heterocyclic systems such as nih.govfrontiersin.orgresearchgate.nettriazolo[5,1-b]quinazoline and nih.govfrontiersin.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives have been successfully developed as fluorescent probes, particularly for the selective detection of Fe³⁺ ions, the specific application of the nih.govfrontiersin.orgtriazolo[1,5-a]quinoxaline scaffold in this domain is still an emerging field. nih.govbohrium.comnih.gov The inherent aromatic and electron-rich nature of the quinoxaline (B1680401) and triazole rings suggests that derivatives of nih.govfrontiersin.orgtriazolo[1,5-a]quinoxaline could be engineered to exhibit useful photophysical properties. Future research may focus on introducing specific functional groups onto the scaffold that can interact with target analytes, leading to a measurable change in fluorescence. This remains a promising, yet largely unexplored, avenue for this particular heterocyclic system.

Integration as Structural Units of Polymers

The incorporation of robust heterocyclic units into polymer backbones can impart desirable thermal, electronic, and mechanical properties. Quinoxaline-based polymers have been investigated for applications in organic solar cells, and polymers featuring a high density of 1,2,3-triazole units have been synthesized for their unique material characteristics. jmaterenvironsci.commdpi.com However, the specific integration of the nih.govfrontiersin.orgtriazolo[1,5-a]quinoxaline moiety as a repeating unit in polymers is not yet a well-documented area of research. The combination of the electron-accepting quinoxaline component and the stable, dipole-moment-possessing triazole ring makes this scaffold a theoretically attractive candidate for creating novel functional polymers. Future work could explore the synthesis of monomers based on this scaffold for polymerization, potentially leading to new materials for organic electronics or high-performance plastics.

Research in Dye-Sensitized Solar Cell (DSSC) Applications

Quinoxaline derivatives are recognized as promising materials for use as organic sensitizers in dye-sensitized solar cells (DSSCs) due to their electron-accepting nature and extended π-electron systems. jmaterenvironsci.comresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been conducted on related quinoxalin-2(1H)-one-based dyes to predict their electronic and photovoltaic properties, suggesting their potential for efficient solar energy conversion. jmaterenvironsci.com Although direct experimental application of nih.govfrontiersin.orgtriazolo[1,5-a]quinoxaline in DSSCs is limited, the structural analogy to other successful quinoxaline-based dyes indicates its potential. The fused triazole ring could further modulate the electronic properties, such as the HOMO and LUMO energy levels, which are critical for efficient electron injection and dye regeneration in a DSSC device. This area represents a significant opportunity for future research to synthesize and evaluate nih.govfrontiersin.orgtriazolo[1,5-a]quinoxaline-based dyes experimentally.

Exploration in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials, which exhibit an optical response that is not linearly proportional to the strength of the incident light, are crucial for applications in photonics and optoelectronics. The exploration of nih.govfrontiersin.orgtriazolo[1,5-a]quinoxaline for NLO applications is a nascent field. The development of NLO properties often relies on creating molecules with large dipole moments and significant charge transfer characteristics. The fused, electron-rich heterocyclic structure of nih.govfrontiersin.orgtriazolo[1,5-a]quinoxaline provides a foundation for designing such molecules. However, dedicated research into the synthesis of derivatives with strong electron-donating and electron-accepting groups appended to the scaffold, and the subsequent measurement of their NLO properties, is required to validate this potential.

Design and Synthesis of Novel Bioactive Scaffolds

One of the most extensively researched applications of the nih.govfrontiersin.orgtriazolo[1,5-a]quinoxaline scaffold is in the design and synthesis of new bioactive compounds. This heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its presence in various pharmacologically active compounds. nih.govfrontiersin.orgnih.gov Recent research has focused on rejuvenating synthetic pathways to this core structure to create libraries of derivatives for biological screening.

A notable study reported a "refreshed," sustainable synthesis of the nih.govfrontiersin.orgtriazolo[1,5-a]quinoxalin-4(5H)-one core and a subsequent derivatization campaign. nih.govfrontiersin.org This work led to the generation of novel chemical entities that were evaluated for their antimicrobial properties against a panel of bacteria and fungi. nih.gov The findings from this research highlight the potential of this scaffold in developing new antimicrobial agents.

Antimicrobial Evaluation of Selected nih.govfrontiersin.orgTriazolo[1,5-a]quinoxalin-4(5H)-one Derivatives nih.gov
CompoundTarget OrganismActivity/Observation
Hit Compound 9S. epidermidisActivity on biofilm formation
Hit Compound 14S. epidermidisActivity on biofilm formation
Hit Compound 20S. epidermidisActivity on biofilm formation
General LibraryS. aureus (two strains)Assessed
General LibraryP. aeruginosa (three strains)Assessed
General LibraryK. pneumoniaAssessed
General LibraryC. albicans (two strains)Assessed

The versatility of the scaffold allows for extensive derivatization at multiple positions, enabling the fine-tuning of its biological activity. nih.gov This makes the design of novel bioactive scaffolds based on nih.govfrontiersin.orgtriazolo[1,5-a]quinoxaline a highly active and promising area of research for addressing challenges like antimicrobial resistance. frontiersin.org

Emerging Methodologies and Future Perspectives in Synthesis and Application

The advancement of applications for the nih.govfrontiersin.orgtriazolo[1,5-a]quinoxaline scaffold is intrinsically linked to the development of efficient and versatile synthetic methods. Historically, the synthesis of this tricyclic system involved multi-step procedures with often harsh conditions or limited yields. frontiersin.org However, recent years have seen the emergence of innovative and more sustainable synthetic strategies.

Emerging methodologies include:

Tandem Reactions: A simple and efficient approach involves a copper-catalyzed tandem reaction of N-(2-haloaryl)propiolamides with sodium azide, which proceeds through a [3+2] azide-alkyne cycloaddition followed by an intramolecular Ullmann-type C-N coupling. acs.orgnih.gov

One-Pot Synthesis: An efficient one-pot method has been developed starting from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes, which allows for the formation of four chemical bonds in a single sequence. rsc.org

Photoredox Catalysis: A photoredox-catalyzed [3+2] cyclization reaction using quinoxalinones and hypervalent iodine(III) reagents has been reported, showcasing a modern and innovative approach to the scaffold. nih.gov

Comparison of Synthetic Methodologies for nih.govfrontiersin.orgTriazolo[1,5-a]quinoxalines
MethodologyKey FeaturesReference
Classical CyclizationMulti-step; use of reagents like amyl nitrite (B80452) or catalytic hydrogenation of nitro-triazoles. nih.govfrontiersin.org
Copper-Catalyzed Tandem ReactionEfficient; starts from N-(2-haloaryl)propiolamides. acs.orgnih.gov
One-Pot Synthesis from IsocyanoarenesHigh bond-forming efficiency; avoids isolation of intermediates. rsc.org
Photoredox-Catalyzed CyclizationModern approach; uses light energy to drive the reaction. nih.gov
"Refreshed" Sustainable SynthesisUses eco-compatible catalysts and solvents; improved atom economy. nih.govfrontiersin.org

Future Perspectives: The future of nih.govfrontiersin.orgtriazolo[1,5-a]quinoxaline research appears bright and multifaceted. The development of these new synthetic methodologies is crucial, as it makes the scaffold more accessible for broader investigation. While its role as a template for bioactive compounds, particularly antimicrobials, is the most mature area of application, significant potential lies in materials science. nih.gov Future work will likely focus on experimentally validating the predicted potential in DSSCs and exploring its use in polymers and NLO materials. The continued innovation in synthetic chemistry will undoubtedly accelerate the discovery of new functionalities and applications for this versatile heterocyclic compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for [1,2,3]triazolo[1,5-a]quinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The most common routes involve cyclization of azido-isocyanoarenes or intramolecular cycloadditions. For example, Li et al. (2017) developed a one-pot synthesis from 1-azido-2-isocyanoarenes using Cu(I) catalysts, achieving high bond-forming efficiency (yields up to 85%) under mild conditions . Basic alumina as a solid support has also been employed for triazoloquinoxaline synthesis, simplifying purification . Key parameters include solvent choice (DMF or THF), temperature (80–100°C), and catalyst loading (e.g., 5 mol% CuI).

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are standard. For example, Holzhauer et al. (2022) confirmed substituent positions in triazoloquinoxaline derivatives via ¹H NMR coupling patterns and ¹³C NMR aromatic carbon assignments . X-ray crystallography is used for unambiguous structural elucidation, as demonstrated in studies of rhenium complexes .

Q. What preliminary biological screening assays are used for this scaffold?

  • Methodological Answer : Anticancer activity is typically evaluated using the NCI-60 human tumor cell line panel at 10 µM, with growth inhibition (%) reported . Antimicrobial assays follow CLSI guidelines, testing against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) via microdilution methods . For receptor antagonism (e.g., A3 adenosine), radioligand binding assays (IC₅₀ determination) and functional cAMP assays are standard .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from substituent positioning or assay variability. For instance, Issa et al. (2015) found that 1,2,4-triazolo[4,3-a]quinoxalines with electron-withdrawing groups (e.g., -NO₂) showed potent anticancer activity (IC₅₀ = 1.2 µM), while electron-donating groups (-OCH₃) reduced efficacy . To reconcile contradictions, researchers should:

  • Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate results across multiple cell lines or enzymatic assays.
  • Perform molecular docking to rationalize structure-activity relationships (SAR) .

Q. What strategies optimize regioselectivity in triazoloquinoxaline derivatization?

  • Methodological Answer : Regioselectivity in CuAAC (copper-catalyzed azide-alkyne cycloaddition) reactions is controlled by steric and electronic factors. Holzhauer et al. (2022) achieved selective substitution at the C4 position of tetrazolo[1,5-a]quinoxaline using bulky aryl azides and polar aprotic solvents (e.g., DMF), minimizing byproduct formation . Computational tools (DFT) predict favorable reaction pathways, guiding experimental design .

Q. How can triazoloquinoxaline derivatives be tailored for selective receptor antagonism?

  • Methodological Answer : Catarzi et al. (2005) demonstrated that 2-carboxylate-substituted derivatives enhance selectivity for human A3 adenosine receptors (hA3 AR) over hA1 by >100-fold. Key modifications include:

  • Introducing hydrogen-bond donors (e.g., -COOH) to interact with Thr94 and Ser246 residues.
  • Avoiding bulky substituents at position 2 to prevent steric clashes in the hA1 binding pocket .
  • Validating selectivity via competitive binding assays and molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.